molecular formula C5H6BrNS B591718 (4-Bromothiophen-2-yl)methanamine CAS No. 479090-38-5

(4-Bromothiophen-2-yl)methanamine

Cat. No.: B591718
CAS No.: 479090-38-5
M. Wt: 192.074
InChI Key: XQRUUHBPUXOVPD-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methanamine is an organic compound with the molecular formula C5H6BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the fourth position and an amine group attached to the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromothiophen-2-yl)methanamine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the amine group. The synthesis typically starts with the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromothiophene. The brominated thiophene is then subjected to a nucleophilic substitution reaction with an amine source, such as methanamine, under appropriate conditions to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophenes, while nucleophilic substitution can produce a range of amine derivatives.

Scientific Research Applications

(4-Bromothiophen-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets. The compound’s electronic properties, conferred by the thiophene ring, also play a role in its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorothiophen-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorothiophen-2-yl)methanamine: Contains a fluorine atom in place of bromine.

    (4-Iodothiophen-2-yl)methanamine: Features an iodine atom instead of bromine.

Uniqueness

(4-Bromothiophen-2-yl)methanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also influences the compound’s electronic properties, making it distinct from its halogenated analogs .

Properties

IUPAC Name

(4-bromothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUUHBPUXOVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654707
Record name 1-(4-Bromothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479090-38-5
Record name 1-(4-Bromothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromothiophen-2-yl)methanamine
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